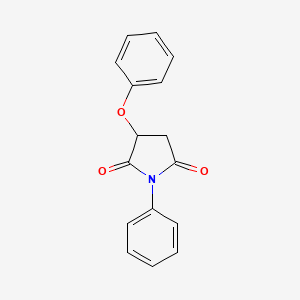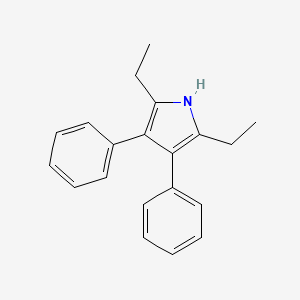
2,5-Diethyl-3,4-diphenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diethyl-3,4-diphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two ethyl groups at positions 2 and 5, and two phenyl groups at positions 3 and 4 on the pyrrole ring. The molecular formula is C20H21N, and it has a molecular weight of 275.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethyl-3,4-diphenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, where 2,5-hexanedione reacts with aniline under acidic conditions to form the pyrrole ring . Another method includes the condensation of 2,5-dimethoxytetrahydrofuran with aniline in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal-Knorr synthesis due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethyl-3,4-diphenyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the phenyl rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, or sulfonated pyrrole derivatives.
Scientific Research Applications
2,5-Diethyl-3,4-diphenyl-1H-pyrrole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diethyl-3,4-diphenyl-1H-pyrrole involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2,5-Diphenyl-1H-pyrrole-3,4-dicarboxylic acid diethyl ester: Similar structure but with carboxylate groups at positions 3 and 4.
2,4-Dimethyl-3,5-diethoxycarbonyl-1H-pyrrole: Contains methyl and ethoxycarbonyl groups instead of ethyl and phenyl groups.
Uniqueness: 2,5-Diethyl-3,4-diphenyl-1H-pyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both ethyl and phenyl groups enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
68579-41-9 |
|---|---|
Molecular Formula |
C20H21N |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
2,5-diethyl-3,4-diphenyl-1H-pyrrole |
InChI |
InChI=1S/C20H21N/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21-17)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 |
InChI Key |
MXTWYUMOYWIQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(N1)CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


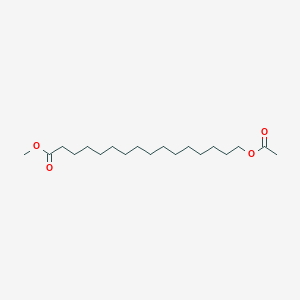

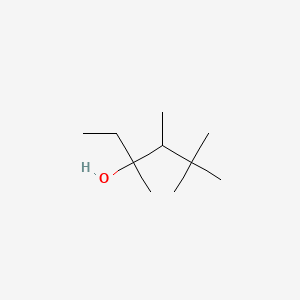
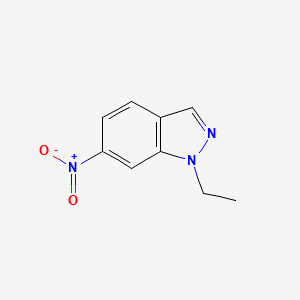
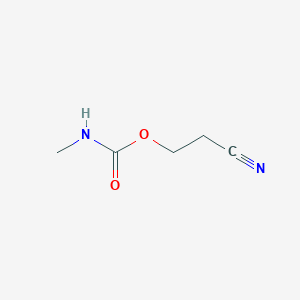
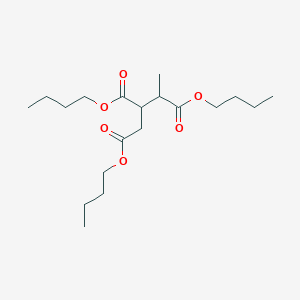
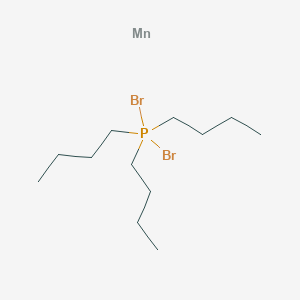

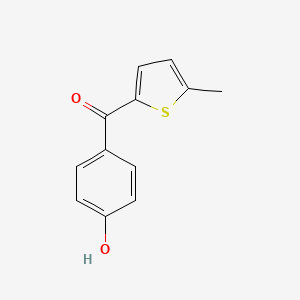
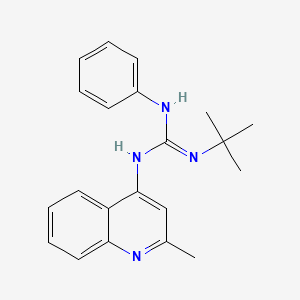
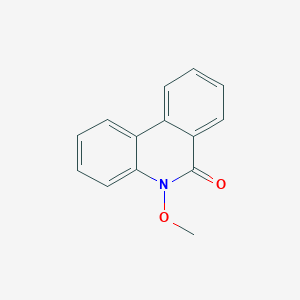
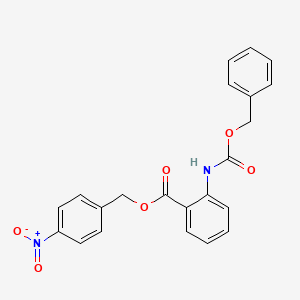
![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
